molecular formula C23H23N5O2S B2738400 N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 387882-36-2

N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2738400
CAS No.: 387882-36-2
M. Wt: 433.53
InChI Key: OHDCBMQYCVDYBZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetically derived small molecule investigated for its potential as a kinase inhibitor. Its core structure is based on the 1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, a well-known privileged structure in medicinal chemistry that serves as a purine mimic, enabling competitive binding at the ATP pockets of various kinases. This scaffold is recognized for its versatility in designing potent inhibitors for a range of tyrosine and serine-threonine kinases . The specific substitution pattern of this compound, featuring a naphthalen-1-yl group at the 5-position and a thioacetamide-linked cyclohexyl moiety at the 6-position, is designed to optimize interactions with the hydrophobic back pocket and hinge region of target kinases, thereby enhancing selectivity and potency. Research into this compound is primarily focused on its application in oncological and inflammatory disease models , where targeted kinase inhibition is a cornerstone therapeutic strategy. Its mechanism of action is believed to involve the allosteric or competitive inhibition of key signaling pathways, such as the JAK-STAT pathway or receptor tyrosine kinases, which are frequently dysregulated in proliferative diseases. Scientists utilize this compound as a chemical probe to dissect complex intracellular signaling networks and to validate novel kinase targets in vitro, providing critical insights for early-stage drug discovery and development.

Properties

CAS No.

387882-36-2

Molecular Formula

C23H23N5O2S

Molecular Weight

433.53

IUPAC Name

N-cyclohexyl-2-[(5-naphthalen-1-yl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H23N5O2S/c29-20(25-16-9-2-1-3-10-16)14-31-23-26-21-18(13-24-27-21)22(30)28(23)19-12-6-8-15-7-4-5-11-17(15)19/h4-8,11-13,16H,1-3,9-10,14H2,(H,24,27)(H,25,29)

InChI Key

OHDCBMQYCVDYBZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC5=CC=CC=C54

solubility

not available

Origin of Product

United States

Biological Activity

N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohexyl group and a naphthalene moiety linked through a thioacetamide functional group. The presence of the pyrazolo[3,4-d]pyrimidine scaffold enhances its pharmacological potential.

Research indicates that compounds similar to this compound may exhibit diverse mechanisms of action:

  • Antitumor Activity : The pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have reported that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
  • Antiviral Properties : Certain derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antiviral activity against viruses such as HIV and herpes simplex virus. This is likely due to their ability to inhibit viral replication by targeting specific viral enzymes .
  • Anti-inflammatory Effects : The thioacetamide group may contribute to anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines in macrophages .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultsReference
AntitumorMTT AssayIC50 < 10 µM in A431
AntiviralPlaque Reduction70% inhibition at 25 µM
Anti-inflammatoryELISA for CytokinesReduced TNF-alpha levels

Case Studies

  • Antitumor Activity in Breast Cancer : A study evaluated the effects of a related compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the mitochondrial pathway.
  • Inhibition of Viral Replication : In a recent investigation, a series of pyrazolo[3,4-d]pyrimidine derivatives were tested for their ability to inhibit HIV replication in vitro. The most potent derivative exhibited an EC50 value in the low nanomolar range, demonstrating its potential as an antiviral agent.
  • Anti-inflammatory Mechanism : A study focused on the anti-inflammatory effects of thioacetamide derivatives revealed that these compounds significantly inhibited lipopolysaccharide-induced inflammation in murine macrophages, highlighting their therapeutic potential in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. Key areas of focus include:

  • Cancer Treatment : Preliminary studies suggest that this compound may inhibit specific pathways involved in tumor growth and metastasis. Its ability to modulate enzyme activity related to cancer progression is under investigation.
  • Inflammatory Diseases : The compound's anti-inflammatory properties are being explored, particularly its effect on cytokine production and immune cell activation.

Biological Research

N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is utilized in various biological studies to elucidate its effects on cellular processes:

  • Enzyme Modulation : Studies indicate that the compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Gene Expression : Research is ongoing to determine how this compound influences gene expression patterns in different cell types, which could provide insights into its mechanism of action.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Organic Semiconductors : Its electronic properties are being studied for potential use in organic semiconductor devices.
  • Photovoltaic Cells : The compound's stability and conductivity are being evaluated for integration into photovoltaic technologies.

Comparative Data Table

Application AreaSpecific FocusCurrent Findings
Medicinal ChemistryCancer TreatmentPotential inhibitor of tumor growth pathways
Inflammatory DiseasesModulates cytokine production
Biological ResearchEnzyme ModulationInhibits/activates key metabolic enzymes
Gene ExpressionAlters expression patterns in various cell types
Materials ScienceOrganic SemiconductorsInvestigating electronic properties
Photovoltaic CellsEvaluating stability and conductivity

Case Study 1: Cancer Therapeutics

A study conducted on the effects of N-cyclohexyl-2-acetamide derivatives indicated significant inhibition of cancer cell proliferation in vitro. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window.

Case Study 2: Anti-inflammatory Activity

Research highlighted the compound's ability to reduce inflammation markers in animal models of arthritis. The results showed a marked decrease in swelling and pain, supporting its potential use as an anti-inflammatory agent.

Case Study 3: Material Properties

Investigations into the material properties of N-cyclohexyl derivatives revealed their potential as components in organic light-emitting diodes (OLEDs). The compounds exhibited favorable charge transport characteristics and thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Reported Activity Reference
N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (Target) Pyrazolo[3,4-d]pyrimidin-4-one Naphthalen-1-yl, cyclohexyl-thioacetamide Hypothesized kinase inhibition (based on core similarity)
2-[(4-Hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide Pyrimidin-4-one Hydroxy, sulfanyl-acetamide Antimicrobial activity (in vitro)
N-cyclohexyl-2-cyano-acetamide derivatives Thiazole/pyrano-thiazole Cyano, cyclohexyl, thiazolidinone Broad-spectrum antimicrobial (e.g., against S. aureus and E. coli)
(R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Pharmacopeial compounds) Complex peptide-pyrimidine hybrid 2,6-Dimethylphenoxy, hydroxy, tetrahydro-pyrimidinone Anticoagulant or protease inhibition (structural analogy to thrombin inhibitors)

Structural Analysis

  • Core Heterocycle: The pyrazolo[3,4-d]pyrimidinone core in the target compound distinguishes it from simpler pyrimidinones (e.g., ) or thiazole derivatives ().
  • Naphthalen-1-yl Substituent: The bulky naphthyl group increases lipophilicity compared to phenyl or phenoxy substituents (e.g., ), which may improve membrane permeability but reduce aqueous solubility .

Functional Comparison

  • Antimicrobial Activity: While the target compound lacks direct antimicrobial data, its thioacetamide moiety is structurally analogous to thiazolidinone derivatives (), which exhibit activity against Gram-positive bacteria .
  • Kinase Inhibition Potential: The pyrazolo-pyrimidinone scaffold is prevalent in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound may interact with tyrosine or serine/threonine kinases .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyrimidinone-thioacetamide derivatives, involving condensation of N-cyclohexyl-2-mercaptoacetamide with halogenated pyrazolo-pyrimidinones .

Q & A

Q. How should researchers address the compound’s instability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent oxidation of the thioether group .
  • Excipient Screening : Test stabilizers like cyclodextrins or PEG-4000 to inhibit crystallization or hydrolysis in aqueous formulations .

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